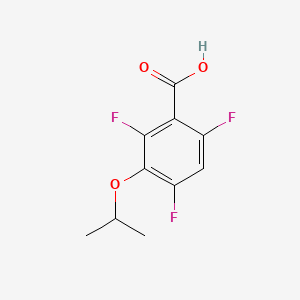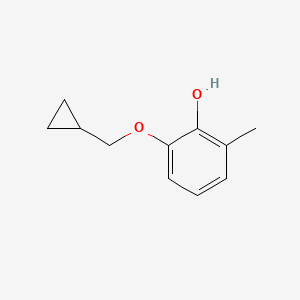
2-(Cyclopropylmethoxy)-6-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopropylmethoxy)-6-methylphenol is an organic compound characterized by a cyclopropylmethoxy group attached to a phenol ring with a methyl substituent at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethoxy)-6-methylphenol typically involves the following steps:
Starting Material: The synthesis begins with a phenol derivative, such as 2-hydroxy-6-methylphenol.
Alkylation: The phenol derivative undergoes alkylation with cyclopropylmethyl bromide in the presence of a base like potassium carbonate. This step introduces the cyclopropylmethoxy group to the phenol ring.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethoxy)-6-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclopropylmethoxy-6-methylcyclohexanol.
Substitution: The phenolic hydrogen can be substituted with various electrophiles, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or alkyl halides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones
Reduction: Cyclopropylmethoxy-6-methylcyclohexanol
Substitution: Halogenated or alkylated derivatives
Scientific Research Applications
2-(Cyclopropylmethoxy)-6-methylphenol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethoxy)-6-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolic group can form hydrogen bonds with active sites, while the cyclopropylmethoxy group provides steric hindrance, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to various therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclopropylmethoxy)phenol
- 6-Methylphenol
- 2-Methoxy-6-methylphenol
Uniqueness
2-(Cyclopropylmethoxy)-6-methylphenol is unique due to the presence of both a cyclopropylmethoxy group and a methyl group on the phenol ring. This combination imparts distinct physicochemical properties, such as increased hydrophobicity and steric bulk, which can influence its reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-(cyclopropylmethoxy)-6-methylphenol |
InChI |
InChI=1S/C11H14O2/c1-8-3-2-4-10(11(8)12)13-7-9-5-6-9/h2-4,9,12H,5-7H2,1H3 |
InChI Key |
XDSYAUMZFWYZPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


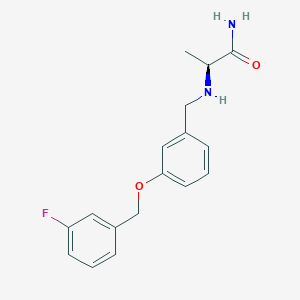
![3-Amino-N-((3'-methyl-[1,1'-biphenyl]-4-yl)methyl)propanamide hydrochloride](/img/structure/B14762707.png)
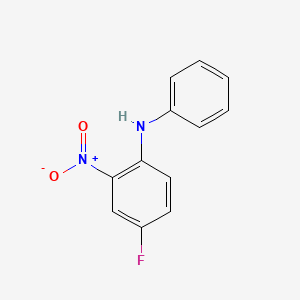
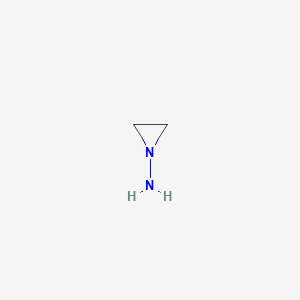
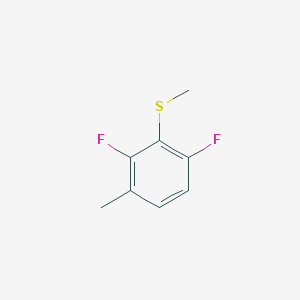
![1-((1S,3R,4R,7R)-7-Hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B14762734.png)

![N2-[[(3E,5E)-3,5-bis[(3,4-dichlorophenyl)methylene]-4-oxo-1-piperidinyl]carbonyl]-L-arginyl-L-lysine](/img/structure/B14762740.png)
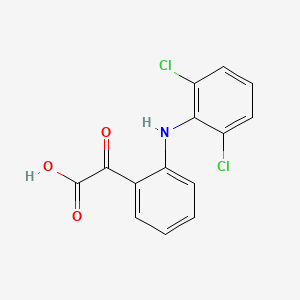
![6H-[1,4]Dioxino[2,3-F]indole](/img/structure/B14762749.png)



